3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one
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Overview
Description
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one is a complex organic compound that features a furan ring, an indolinone core, and various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Scientific Research Applications
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one has several scientific research applications:
Mechanism of Action
Target of Action
It’s known that similar furan derivatives demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus .
Mode of Action
It’s known that similar furan derivatives interact with their targets through a process called hydroarylation of the carbon–carbon double bond . This process involves the formation of reactive electrophilic species .
Biochemical Pathways
It’s known that similar furan derivatives can affect various biochemical pathways due to their antimicrobial activity .
Result of Action
It’s known that similar furan derivatives demonstrate good antimicrobial activity, suggesting that they may inhibit the growth of certain microorganisms .
Action Environment
It’s known that the synthesis of similar furan derivatives can be influenced by various conditions, such as the presence of a brønsted superacid .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of furan using dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Indolinone Core Formation: The indolinone core can be synthesized via cyclization reactions involving appropriate aniline derivatives and acylating agents.
Coupling Reactions: The final step involves coupling the furan ring with the indolinone core through a series of condensation reactions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Indolin-2-one: The core structure of the compound, which also exhibits biological activity.
3-Hydroxy-5-methylindolin-2-one: A related compound with similar functional groups.
Uniqueness
3-(2-(Furan-2-yl)-2-oxoethyl)-3-hydroxy-5-methylindolin-2-one is unique due to its combination of a furan ring and an indolinone core, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-9-4-5-11-10(7-9)15(19,14(18)16-11)8-12(17)13-3-2-6-20-13/h2-7,19H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUDBGBOWDNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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